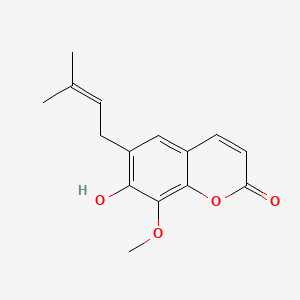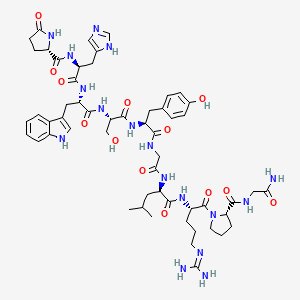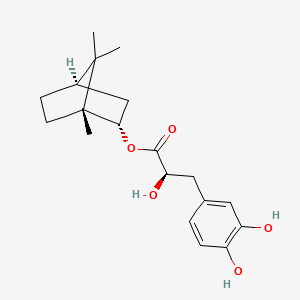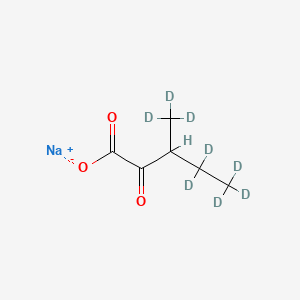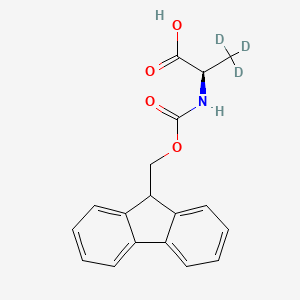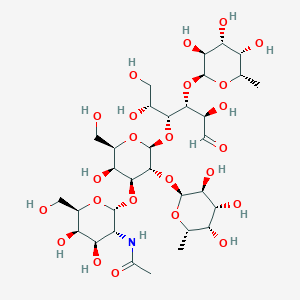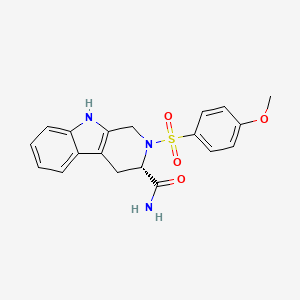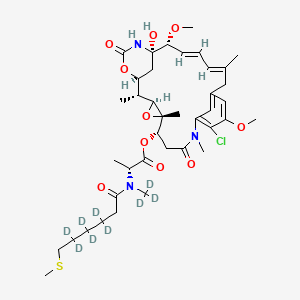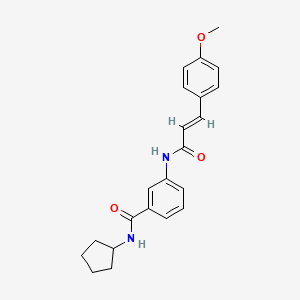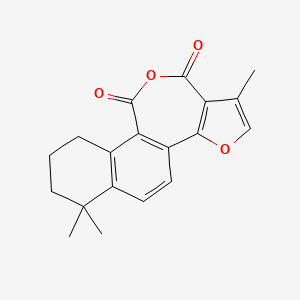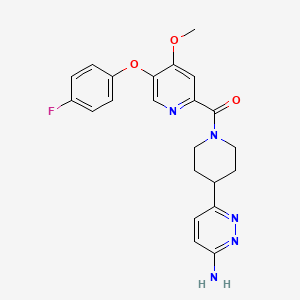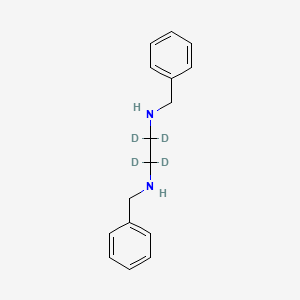
n,n'-Dibenzylethylene-d4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dibenzylethylene-d4-diamine: is a deuterated derivative of N,N’-dibenzylethylenediamine. It is a chemical compound with the molecular formula C16H16D4N2 and a molecular weight of 244.37 g/mol . This compound is often used in research and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibenzylethylene-d4-diamine typically involves the reaction of deuterated benzylamine with ethylene dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-dibenzylethylene-d4-diamine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Dibenzylethylene-d4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are often conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as N,N’-dibenzylethylene-d4-diamine oxide.
Reduction: Formation of reduced derivatives such as N,N’-dibenzylethylene-d4-diamine hydride.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N’-dibenzylethylene-d4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic reactions. The deuterated form of the compound is particularly useful in mechanistic studies due to its isotopic labeling, which allows for detailed analysis of reaction pathways and intermediates .
Comparaison Avec Des Composés Similaires
N,N’-Dibenzylethylenediamine: The non-deuterated form of the compound, with similar chemical properties but without isotopic labeling.
N,N’-Diethyl-ethylenediamine: A similar diamine compound with ethyl groups instead of benzyl groups.
N,N’-Dimethyl-ethylenediamine: Another related compound with methyl groups instead of benzyl groups.
Uniqueness: N,N’-Dibenzylethylene-d4-diamine is unique due to its deuterium labeling, which makes it particularly valuable in research applications where isotopic effects are studied. The presence of deuterium atoms allows for the investigation of kinetic isotope effects and detailed mechanistic studies that are not possible with non-deuterated analogs .
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
N,N'-dibenzyl-1,1,2,2-tetradeuterioethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i11D2,12D2 |
Clé InChI |
JUHORIMYRDESRB-AREBVXNXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


